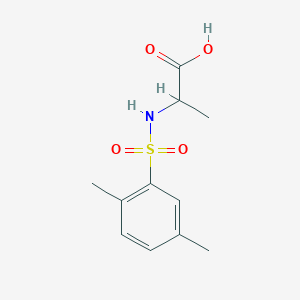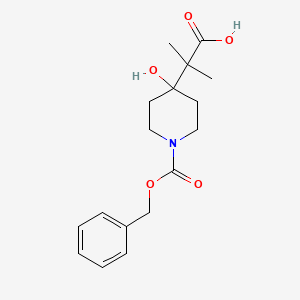![molecular formula C17H18N4O4S B2496636 (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448134-77-7](/img/structure/B2496636.png)
(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" involves multi-step chemical reactions. For related compounds, methods such as three-component condensation have been used, as demonstrated by Gein et al. (2020), who synthesized related pyrimidinyl methanones under solvent-free conditions, highlighting the efficiency of such approaches in creating intricate molecular structures (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
Molecular Structure Analysis
Understanding the molecular structure is crucial for exploring the chemical behavior and potential applications of a compound. Studies on related molecules, like the one conducted by Akkurt et al. (2003), provide insights into the molecular conformation and crystalline structure, offering a basis for predicting the behavior of "this compound" (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be inferred from similar molecules, which undergo various reactions to yield diverse structures and functionalities. For instance, the work by Lei et al. (2017) on thieno[3,2-d]pyrimidin-4-yl morpholine derivatives highlights a method for generating compounds with significant biological activities, suggesting potential reactivity paths for our compound of interest (Lei, Wang, Xiong, & Lan, 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and handling of chemical compounds. Research on similar structures provides a foundation for understanding how these properties might present in "this compound". Huang et al. (2021) provided detailed analyses of related compounds, shedding light on their molecular and crystal structures through X-ray diffraction and DFT studies, which can be applied to predict the physical characteristics of our compound of interest (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
科学的研究の応用
Synthesis and Imaging Applications
One study outlines the synthesis of a compound related to the specified chemical, highlighting its potential as a PET (Positron Emission Tomography) imaging agent for Parkinson's disease. This work demonstrates the chemical's applicability in neuroimaging, offering insights into its utility in medical diagnostics (Wang et al., 2017).
Mechanistic Studies and Photophysical Properties
Another study delves into the mechanistic aspects and photophysical properties of certain morpholino derivatives, contributing to our understanding of their chemical behavior under specific conditions. This research offers a foundation for designing compounds with tailored properties for various scientific applications (Fasani et al., 2008).
Antibacterial Activity
Research has also been conducted on the synthesis of novel pyrimidines and thiazolidinones, highlighting their antibacterial activity. This underscores the potential of morpholino derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Merugu et al., 2010).
Luminescent Properties for Technological Applications
A study on metalated Ir(III) complexes based on luminescent diimine ligands, containing a related pyrroloisoquinoline system, explores the synthesis and photophysical study of these compounds. Such research indicates the application of morpholino derivatives in the development of materials for optoelectronic devices, showcasing their versatility beyond biomedicine (Shakirova et al., 2018).
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-17(20-10-14-9-18-12-19-16(14)11-20)13-1-3-15(4-2-13)26(23,24)21-5-7-25-8-6-21/h1-4,9,12H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKUQHWRXQINEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)